REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH:6]([CH2:7][CH3:8])[C:5](=[O:9])[N:4]1S(Cl)(=O)=O)[CH3:2].C1(S)C=CC=CC=1.N1C=CC=CC=1.O>CC(C)=O>[CH2:7]([CH:6]1[CH:3]([CH2:1][CH3:2])[NH:4][C:5]1=[O:9])[CH3:8]
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Name
|
|
Quantity
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3.2 g
|
Type
|
reactant
|
Smiles
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C(C)C1N(C(C1CC)=O)S(=O)(=O)Cl
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Name
|
|
Quantity
|
2.92 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S
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Name
|
|
Quantity
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7 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Type
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CUSTOM
|
Details
|
After stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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maintaining the temperature around −30° C
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
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Type
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EXTRACTION
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Details
|
The filtrate was extracted with diethyl ether (5×25 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (colorless oil 2.3 g)
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica eluting with iso-hexane
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |